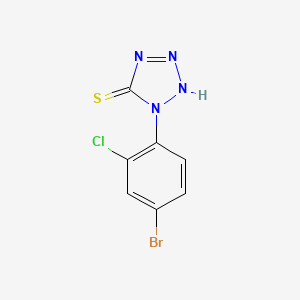
1-(4-Bromo-2-chlorophenyl)-1H-tetrazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-chlorophenyl)-1H-tetrazole-5-thiol is a chemical compound that belongs to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, as well as a thiol group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-chlorophenyl)-1H-tetrazole-5-thiol typically involves the following steps:
Bromination and Chlorination: The starting material, 2-chlorophenol, undergoes bromination to form 4-bromo-2-chlorophenol.
Formation of Tetrazole Ring: The 4-bromo-2-chlorophenol is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Introduction of Thiol Group: Finally, the thiol group is introduced by reacting the tetrazole derivative with a thiolating agent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-chlorophenyl)-1H-tetrazole-5-thiol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Cyclization Reactions: The tetrazole ring can undergo cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Oxidation Products: Disulfides and sulfonic acids.
Reduction Products: Thiolates and other reduced forms of the compound.
Scientific Research Applications
1-(4-Bromo-2-chlorophenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins and receptors.
Reactive Oxygen Species (ROS) Generation: The thiol group can participate in redox reactions, leading to the generation of reactive oxygen species that can affect cellular processes.
Comparison with Similar Compounds
1-(4-Bromo-2-chlorophenyl)-1H-tetrazole-5-thiol can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C7H4BrClN4S |
|---|---|
Molecular Weight |
291.56 g/mol |
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C7H4BrClN4S/c8-4-1-2-6(5(9)3-4)13-7(14)10-11-12-13/h1-3H,(H,10,12,14) |
InChI Key |
ASLMLPWYWUALEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)N2C(=S)N=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















